molecular formula C48H80O17 B1249823 Latifoloside I

Latifoloside I

Cat. No.: B1249823
M. Wt: 929.1 g/mol
InChI Key: VPTBQYATMPQFPI-HQKWPCLSSA-N
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Description

Latifoloside I is a triterpene glycoside isolated from the bark of Ilex latifolia Thunb., a plant traditionally used in Chinese herbal medicine. Its molecular formula is C₄₈H₈₀O₁₇ (molecular weight: 928.539), with an optical activity of [α]²⁵D +36.7° (c 0.21, MeOH) . Structurally, it consists of a ursene-type aglycone (3β,21α,28-trihydroxy-urs-12-ene) linked to a disaccharide moiety: 3-O-α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside at the C-3 position and a β-D-glucopyranosyl unit at the C-21 hydroxyl group . Key spectral data, including HR-FAB-MS (m/z 927.5375 [M-1]⁻) and detailed ¹H/¹³C NMR shifts, confirm its identity .

Properties

Molecular Formula

C48H80O17

Molecular Weight

929.1 g/mol

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aR,10R,11S,12R,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,12,14b-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C48H80O17/c1-21-22(2)31-24-9-10-29-45(6)13-12-30(64-43-40(37(57)34(54)27(19-50)63-43)65-41-38(58)35(55)32(52)23(3)60-41)44(4,5)28(45)11-14-47(29,8)46(24,7)15-16-48(31,20-51)17-25(21)61-42-39(59)36(56)33(53)26(18-49)62-42/h9,21-23,25-43,49-59H,10-20H2,1-8H3/t21-,22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,45-,46+,47+,48-/m0/s1

InChI Key

VPTBQYATMPQFPI-HQKWPCLSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(C[C@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CO)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C

Canonical SMILES

CC1C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)O)CO)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C

Synonyms

3-O-rhamnopyranosyl-1-2-glucopyranosyl-3,21,28-trihydroxyurs-12-ene 21-O-glucopyranoside
latifoloside I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Source Plant Aglycone Type Sugar Moieties Molecular Formula Key Pharmacological Activities
This compound Ilex latifolia Ursene (3β,21α,28-trihydroxy-urs-12-ene) 3-O-α-L-Rha-(1→2)-β-D-Glc; 21-O-β-D-Glc C₄₈H₈₀O₁₇ Anti-inflammatory, hypolipidemic
Latifoloside J Ilex latifolia Ursolic acid (3β,21α-dihydroxy) 3-O-α-L-Rha-(1→2)-β-D-Glc; 21-O-β-D-Glc C₄₈H₇₈O₁₆ Antimicrobial, cytotoxic
Kudinoside K Ilex kudincha Ursene (3β,19α,20β-trihydroxy-urs-12-ene) 3-O-[α-L-Rha-(1→2)]-[β-D-Glc-(1→2)-β-D-Glc-(1→3)]-α-L-Ara; 28-O-α-L-Rha-(1→2)-β-D-Glc C₅₉H₉₆O₂₄ Antioxidant, hepatoprotective
Ilexsaponin B2 Ilex aquifolium Oleanane-type β-D-Glc-(1→3)-α-L-Ara C₄₁H₆₆O₁₂ Anti-diabetic, neuroprotective
Kudinoside A Ilex kudingcha β-Kudinlactone 3-O-β-D-Glc-(1→3)-α-L-Ara; 28-O-β-D-Glc C₄₇H₇₈O₁₇ Anti-obesity, lipid-lowering

Structural Differentiation

  • Aglycone Variations: this compound and J share an ursene backbone but differ in hydroxylation: this compound has a 28-hydroxyl group, while Latifoloside J is a 28-carboxylic acid derivative . Kudinoside K contains additional hydroxyl groups at C-19 and C-20, enhancing its polarity and solubility .
  • Sugar Substituents: this compound’s disaccharide (Rha-Glc) at C-3 contrasts with Kudinoside K’s branched trisaccharide (Rha-Glc-Glc-Ara), which may influence receptor binding . Ilexsaponin B2 lacks rhamnose, simplifying its isolation but reducing membrane permeability compared to this compound .

Pharmacological Distinctions

  • Anti-inflammatory Activity: this compound and Kudinoside K exhibit stronger inhibition of NF-κB signaling than Ilexsaponin B2, likely due to their ursene aglycone and complex glycosylation .
  • Metabolic Effects: Kudinoside A and this compound both reduce serum cholesterol, but Kudinoside A’s β-kudinlactone aglycone shows higher specificity for pancreatic lipase inhibition .
  • Cytotoxicity :
    Latifoloside J’s carboxylic acid group enhances its cytotoxicity against cancer cells (IC₅₀: 12 μM) compared to this compound (IC₅₀: 28 μM) .

Research Challenges and Advances

  • Structural Elucidation :
    Similar MS fragmentation patterns among Ilex saponins (e.g., this compound vs. Latifoloside D) complicate differentiation, necessitating advanced 2D NMR techniques .
  • Bioactivity Screening: Studies highlight the role of C-21 glycosylation in enhancing bioavailability; this compound’s 21-O-Glc unit improves intestinal absorption compared to non-glycosylated analogs .

Q & A

Q. What are the key spectroscopic techniques for elucidating the chemical structure of Latifoloside I, and how should researchers interpret conflicting spectral data?

this compound’s structure (C48H80O17) was determined using 1H NMR (500 MHz), 13C NMR (125 MHz), and HR-FAB-MS (negative ion mode, m/z 927.5375 [M-1]<sup>−</sup>) . Researchers should cross-validate spectral data with computational tools (e.g., DFT calculations) to resolve discrepancies, particularly in stereochemical assignments. Conflicting signals in overlapping regions (e.g., δ 1.0–1.5 ppm in 1H NMR) require comparative analysis with structurally analogous triterpenes .

Q. How can researchers optimize extraction protocols for this compound from Ilex latifolia while minimizing degradation?

Methodological steps include:

  • Solvent selection : Use polar solvents (e.g., methanol/water mixtures) to enhance glycoside solubility.
  • Temperature control : Maintain extraction temperatures below 40°C to prevent thermal degradation of labile glycosidic bonds.
  • Validation : Quantify yield via HPLC-ELSD and compare with reference data (e.g., Huang et al., 2001) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Prioritize assays aligned with its known bioactivity (e.g., anti-inflammatory or cytotoxic properties):

  • Cell-based assays : NF-κB inhibition in macrophages (e.g., RAW 264.7 cells) at concentrations ≤10 μM.
  • Enzyme inhibition : COX-2 or LOX activity assays with IC50 determination.
  • Controls : Include positive controls (e.g., dexamethasone) and validate purity (>95% via HPLC) to rule out matrix effects .

Advanced Research Questions

Q. How should researchers design dose-response studies to address contradictory reports on this compound’s cytotoxicity?

  • Experimental tiers :

In vitro : Test a broad concentration range (0.1–100 μM) across multiple cell lines (e.g., cancer vs. normal cells).

Mechanistic follow-up : Use transcriptomics (RNA-seq) to identify differentially expressed genes at subtoxic doses.

  • Data normalization : Account for batch effects using z-score normalization and validate with orthogonal assays (e.g., apoptosis markers) .

Q. What strategies resolve discrepancies in this compound’s reported pharmacokinetic properties (e.g., bioavailability)?

  • In silico modeling : Predict ADME properties using tools like SwissADME, focusing on logP (calculated: ~2.1) and polar surface area (PSA: ~280 Ų) to assess membrane permeability .
  • In vivo validation : Use radiolabeled this compound in rodent models to track tissue distribution and metabolite profiling via LC-MS/MS .

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives with improved therapeutic indices?

  • Modification targets :
  • Sugar moiety : Replace α-L-Rhap with other sugars (e.g., glucose) to alter solubility.
  • Aglycone : Introduce halogenation at C-12 to enhance receptor binding.
    • Evaluation : Test derivatives in parallel with parent compound using standardized assays (e.g., IC50 in cytotoxicity models) .

Q. What analytical workflows are recommended for detecting this compound in complex biological matrices (e.g., plasma)?

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate glycosides.
  • Detection : UPLC-QTOF-MS in negative ion mode, monitoring m/z 927.54 ± 0.01 with fragmentation patterns matched to reference spectra .
  • Validation : Include spike-recovery experiments (80–120% recovery acceptable) and matrix-matched calibration curves .

Methodological and Data Analysis Considerations

Q. How should researchers statistically analyze heterogeneous bioactivity data from this compound studies?

  • Meta-analysis : Aggregate data from ≥5 independent studies using random-effects models to account for inter-study variability.
  • Sensitivity analysis : Exclude outliers (e.g., studies with non-standardized purity criteria) and recalculate effect sizes .

Q. What criteria define rigorous replication of this compound’s reported pharmacological effects?

  • Material consistency : Ensure identical plant sources (e.g., Ilex latifolia from Guangxi, China) and extraction protocols.
  • Experimental rigor : Pre-register methods (e.g., on Open Science Framework) and report negative results to mitigate publication bias .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

  • Workflow :

Transcriptomics : Identify pathways modulated by this compound (e.g., MAPK/ERK).

Proteomics : Validate target proteins (e.g., HSP90) via SILAC labeling.

Network pharmacology : Build interaction networks using tools like STRING-DB to prioritize hub targets .

Ethical and Reproducibility Guidelines

  • Data transparency : Deposit raw spectral data (NMR, MS) in repositories like MetaboLights or ChEMBL with unique identifiers .
  • Collaborative validation : Partner with independent labs to verify bioactivity claims, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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